Dimethyl 5-butoxyisophthalate
Description
Dimethyl 5-butoxyisophthalate is a diester derivative of isophthalic acid featuring a butoxy (-OC₄H₉) substituent at the 5-position of the benzene ring. The butoxy group confers increased lipophilicity compared to smaller alkoxy substituents (e.g., methoxy or hydroxy), which may influence solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
dimethyl 5-butoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O5/c1-4-5-6-19-12-8-10(13(15)17-2)7-11(9-12)14(16)18-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
XZXKGSCMQKHARC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of dimethyl 5-butoxyisophthalate with related compounds, based on available data from analogs:
Notes:
- Thermal Stability: Methoxy and hydroxy derivatives exhibit moderate stability, while nitro-substituted analogs may decompose under acidic or reducing conditions .
- Reactivity: The hydroxy group in Dimethyl 5-hydroxyisophthalate reacts with strong oxidizers (e.g., peroxides), necessitating careful handling .
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